tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Suzuki-Miyaura cross-coupling Halogenated pyrazole reactivity Dehalogenation side reaction

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS 1201657-89-7) is a Boc-protected, racemic pyrrolidine-pyrazole building block (MW 316.19, C12H18BrN3O2). It features a 4-bromo substituent on the pyrazole ring, which serves as a critical synthetic handle for cross-coupling reactions, distinguishing it from the unsubstituted analog (CAS 1437310-80-9, MW 237.30).

Molecular Formula C12H18BrN3O2
Molecular Weight 316.19 g/mol
CAS No. 1201657-89-7
Cat. No. B1400889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
CAS1201657-89-7
Molecular FormulaC12H18BrN3O2
Molecular Weight316.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br
InChIInChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3
InChIKeyJCPSQLNKHVGZJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS 1201657-89-7): Core Identity and In-Class Positioning for Procurement


tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS 1201657-89-7) is a Boc-protected, racemic pyrrolidine-pyrazole building block (MW 316.19, C12H18BrN3O2) . It features a 4-bromo substituent on the pyrazole ring, which serves as a critical synthetic handle for cross-coupling reactions, distinguishing it from the unsubstituted analog (CAS 1437310-80-9, MW 237.30) . This compound is recognized as the direct precursor scaffold to a series of potent KDM5A histone demethylase inhibitors co-crystallized with their target (PDB 5V9P), where the 4-bromo-pyrazole-pyrrolidine core proved essential for binding [1]. Commercially, it is supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) by multiple vendors .

Why tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate Cannot Be Simply Replaced by In-Class Analogs


Substituting CAS 1201657-89-7 with a closely related analog introduces quantifiable risks in downstream synthetic efficiency and biological relevance. The 4-bromo substituent is not merely a placeholder: direct comparative studies of halogenated pyrazoles in Suzuki-Miyaura cross-coupling demonstrate that bromo derivatives are superior to iodo analogs due to significantly reduced propensity for undesired dehalogenation side reactions [1]. The unsubstituted pyrazole analog (CAS 1437310-80-9) entirely lacks this synthetic handle, precluding downstream arylation. Furthermore, in the only published co-crystal structure of this scaffold class with a therapeutic target (KDM5A, PDB 5V9P), the (S)-enantiomer bearing the 4-bromo-pyrazole was essential for inhibitor binding, with the C-N bond connectivity between pyrrolidine and pyrazole enabling a synthetically simplified route that was not accessible with earlier C-C bonded scaffolds [2][3]. The Boc protecting group also provides orthogonal protection not available in the free amine form (CAS 1247439-25-3), enabling selective deprotection under mild acidic conditions after further elaboration [4].

Quantitative Differentiation Evidence for tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate vs. Closest Analogs


Suzuki-Miyaura Cross-Coupling: 4-Bromo Derivative Outperforms 4-Iodo Analog by Reduced Dehalogenation

In a direct comparative study by Jedinák et al. (2017), 4-bromo-pyrazole derivatives demonstrated superiority over 4-iodo-pyrazole analogs in Suzuki-Miyaura cross-coupling reactions. The bromo and chloro derivatives afforded higher yields of the desired coupling product because the iodo analogs exhibited a significantly greater propensity for undesired dehalogenation, a side reaction that consumes starting material and reduces productive yield [1]. This finding is directly transferable to the pyrrolidine-pyrazole scaffold: CAS 1201657-89-7 (Br) is a more reliable cross-coupling partner than the corresponding 4-iodo analog (CAS 1454687-19-4, MW 363.19), particularly under palladium-catalyzed conditions where dehalogenation competes with productive C-C bond formation [1][2].

Suzuki-Miyaura cross-coupling Halogenated pyrazole reactivity Dehalogenation side reaction

KDM5A Inhibitor Development: Co-Crystal Structure Confirms Essential Role of the 4-Bromo-Pyrazole-Pyrrolidine Scaffold

The target compound is the direct synthetic precursor to compound 35 [(3S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidin-1-yl][3-(propan-2-yl)-1H-pyrazol-5-yl]methanone, which was co-crystallized with KDM5A at 3.00 Å resolution (PDB 5V9P) [1]. Critically, the original HTS hit scaffold contained a C-C bond between pyrrolidine and pyridine that hampered analog synthesis; replacing this with a C-N bond (as in the pyrazole scaffold of compound 35) 'significantly simplified synthesis' [2]. Compound 35 demonstrated KDM5A inhibition with IC50 values ranging from 0.74 to 727 nM across 2 assay formats (BindingDB) [3]. Further structure-based optimization yielded compound 50 (KDM5A-IN-1 analog) with a PC9 H3K4Me3 cellular EC50 of 0.96 μM, mouse plasma protein binding of only 40%, and oral bioavailability at 5 mg/kg achieving unbound Cmax ~2-fold above its cellular IC50 [2]. No co-crystal structure exists for analogs lacking the 4-bromo substituent.

KDM5A histone demethylase Epigenetics inhibitor Structure-based drug design

Boc Protection Strategy: Orthogonal Synthetic Flexibility vs. Free Amine Form

CAS 1201657-89-7 bears a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, which is absent in the free amine analog 4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole (CAS 1247439-25-3, MW 216.08) . The Boc group enhances storage stability (recommended storage: sealed, dry, 2–8°C) and enables selective deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane) without affecting the 4-bromo-pyrazole moiety . This orthogonal protection strategy allows chemists to first elaborate the pyrazole 4-position via cross-coupling while the pyrrolidine nitrogen remains protected, then unveil the free amine for subsequent amide coupling or reductive amination. In contrast, the free amine form (CAS 1247439-25-3) requires re-protection before pyrazole elaboration to avoid competing N-arylation, adding a synthetic step [1]. The Boc-protected form is the starting material used in the published KDM5A inhibitor synthesis (compound 35), where the pyrrolidine nitrogen was deprotected and immediately coupled to a pyrazole carboxylic acid [2].

Protecting group strategy Orthogonal synthesis Boc deprotection

Racemic Mixture Availability: Cost-Effective Diversification vs. Single Enantiomer Premium

CAS 1201657-89-7 is supplied as the racemic mixture, whereas the (S)-enantiomer (CAS 1357384-35-0) and (R)-enantiomer (CAS 2198312-46-6) are also commercially available as separate chiral entities [1]. The published KDM5A co-crystal structure (PDB 5V9P) confirms that the (S)-enantiomer configuration at the pyrrolidine 3-position is required for target binding; the (R)-enantiomer would be expected to have reduced or no activity based on the binding mode [2]. However, for applications where stereochemistry is not predetermined—such as initial library synthesis, fragment-based screening, or methodology development—the racemic form provides equivalent synthetic utility at lower cost. Commercial pricing data indicates that racemic CAS 1201657-89-7 is listed at approximately $2,160.90 for 97% purity (Aladdin Scientific), while single enantiomers typically command a premium due to chiral separation or asymmetric synthesis requirements [1].

Racemic synthesis Chiral resolution Enantiomer procurement

4-Bromo Substituent as Synthetic Handle: Enables Diversification Not Possible with Unsubstituted Pyrazole Analog

The 4-bromo substituent on the pyrazole ring of CAS 1201657-89-7 (MW 316.19) provides a versatile synthetic handle absent in the unsubstituted analog tert-butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS 1437310-80-9, MW 237.30) . The bromine atom at the pyrazole 4-position is amenable to palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling introduction of aryl, heteroaryl, and amine diversity at this position [1]. The unsubstituted analog requires direct C-H functionalization for equivalent diversification, which typically demands harsher conditions, directing groups, or specialized catalysts, and often suffers from regioselectivity issues due to competing reactivity at the pyrazole 3- and 5-positions [2]. Additionally, the 4-bromo substituent serves as a heavy atom marker for X-ray crystallography phasing, as demonstrated in the KDM5A co-crystal structure (PDB 5V9P, Br anomalous signal) [3].

Building block diversification C-C bond formation Pyrazole functionalization

Purity and QC Documentation: Batch-Specific Analytical Data Supports Reproducible Research

CAS 1201657-89-7 is commercially available at standardized purity grades of ≥95% (multiple vendors including Bidepharm, AKSci, CymitQuimica) and ≥97% (Aladdin Scientific, ChemScene) . Critically, Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports, enabling researchers to verify compound identity and purity before initiating sensitive catalytic reactions or biological assays . This level of documentation is not uniformly available for all analogs; the less common 4-iodo analog (CAS 1454687-19-4) and certain chiral forms have fewer commercial suppliers and more limited QC data availability . For procurement in regulated environments (e.g., pharmaceutical R&D), the availability of batch-specific analytical certificates reduces the risk of failed reactions due to impurity interference or incorrect compound identity .

Compound quality control NMR purity HPLC batch analysis

Optimal Research and Procurement Application Scenarios for tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate


KDM5A Epigenetic Inhibitor Development Programs

This compound is the direct building block for the only co-crystal-enabled KDM5A inhibitor series with demonstrated oral bioavailability. As established in Liang et al. (2017, Bioorg. Med. Chem. Lett.) and PDB 5V9P, the (S)-enantiomer of this scaffold yielded compound 35 (KDM5A IC50 0.74–727 nM) and compound 50 (PC9 H3K4Me3 EC50 0.96 μM, mouse PPB 40%, oral Cmax 2-fold over cell IC50) [1][2]. Programs targeting histone demethylase KDM5A for oncology or drug-resistance reversal should procure the racemic form for initial SAR exploration, then transition to the (S)-enantiomer (CAS 1357384-35-0) for lead optimization based on the published binding mode [2].

Diversifiable Pyrazole-Pyrrolidine Library Synthesis via Cross-Coupling

The 4-bromo substituent enables high-yielding, regioselective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling for systematic SAR library generation. As demonstrated by Jedinák et al. (2017, J. Org. Chem.), bromo-pyrazoles are superior coupling partners compared to iodo analogs, which suffer from competing dehalogenation [3]. The Boc protecting group further allows sequential orthogonal diversification: first elaborate the pyrazole 4-position, then deprotect and functionalize the pyrrolidine nitrogen. This two-step diversification sequence is not possible with the unsubstituted analog (CAS 1437310-80-9) or the free amine form (CAS 1247439-25-3) without additional protecting group manipulations [4].

Medicinal Chemistry Fragment-to-Lead Optimization Requiring Heavy-Atom Crystallography

The bromine atom at the pyrazole 4-position serves as an anomalous scatterer for X-ray crystallography phasing, as demonstrated in the KDM5A co-crystal structure (PDB 5V9P, 3.00 Å resolution) [2]. For fragment-based drug discovery programs where unambiguous binding mode determination is critical, the 4-bromo substituent provides a built-in heavy atom marker without requiring additional derivatization. This property is not available with the unsubstituted pyrazole analog (CAS 1437310-80-9) and is more reliably exploited than with the 4-iodo analog (CAS 1454687-19-4), which has reduced commercial availability and documented dehalogenation liabilities [3].

Reproducible Multi-Step Synthesis in Regulated R&D Environments

For pharmaceutical R&D requiring batch-to-batch reproducibility, CAS 1201657-89-7 is supplied by multiple vendors with documented purity (≥95–97%) and batch-specific QC analytical data including NMR, HPLC, and GC . The recommended storage condition (sealed, dry, 2–8°C) ensures long-term stability of the Boc-protected form, whereas the free amine analog (CAS 1247439-25-3) may require different handling due to its nucleophilic nature . For kilogram-scale procurement in process chemistry, the availability from multiple independent suppliers reduces supply chain risk compared to less common analogs .

Quote Request

Request a Quote for tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.